molecular formula C17H14N2O3S B2973854 N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide CAS No. 895484-05-6

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide

Cat. No.: B2973854
CAS No.: 895484-05-6
M. Wt: 326.37
InChI Key: DFZJHXSVLBTNIT-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide typically involves multiple steps, starting with the preparation of the core isoindolone structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In industry, this compound may find use in the development of new materials or as a component in chemical processes. Its properties can be leveraged to improve the efficiency or effectiveness of industrial applications.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide

  • 2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)sulfanylisoindole-1,3-dione

  • 2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione

Uniqueness: N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide stands out due to its phenylsulfanyl group, which imparts unique chemical and biological properties compared to similar compounds. This group can influence the compound's reactivity and interaction with biological targets, making it distinct in its applications.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-16(21)13-8-7-11(9-14(13)17(19)22)18-15(20)10-23-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZJHXSVLBTNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329073
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895484-05-6
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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